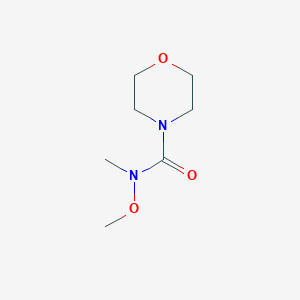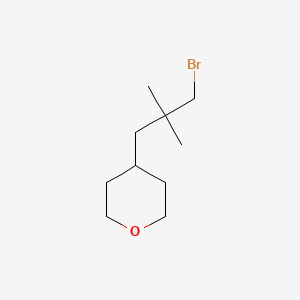
4-(3-Bromo-2,2-dimethylpropyl)oxane
Vue d'ensemble
Description
4-(3-Bromo-2,2-dimethylpropyl)oxane, also known as 4-bromo-2,2-dimethylpropyl methyl ether, is an organic compound composed of a bromine atom, two methyl groups, and an oxygen atom. It is a colorless liquid with a sweet, ether-like odor. 4-(3-Bromo-2,2-dimethylpropyl)oxane is used as a reagent in organic synthesis and as a solvent in chemical reactions. It is also used in the production of pharmaceuticals and other organic compounds.
Applications De Recherche Scientifique
Novel Brominated Flame Retardants
Brominated flame retardants (BFRs) are chemicals used to reduce the flammability of materials. A critical review on novel brominated flame retardants (NBFRs) highlights their increasing application and calls for more research on their occurrence, environmental fate, and toxicity. The review emphasizes large knowledge gaps for many NBFRs and suggests the need for optimized analytical methods and further research on indoor environments, emission sources, and potential leaching. It was found that certain NBFRs such as 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) and bis(2-ethylhexyl)tetrabromophthalate (BEH-TEBP) were often reported at high concentrations, raising concerns about their environmental and health impacts (Zuiderveen, Slootweg, & de Boer, 2020).
Environmental Implications of Brominated Compounds
Research on the environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP) sheds light on the widespread occurrence of brominated compounds in the environment. TBP is an intermediate in the synthesis of BFRs and can also degrade from these substances. The review discusses its presence in various environmental matrices, toxicokinetics, and toxicodynamics, highlighting the need for more knowledge about this and related chemicals (Koch & Sures, 2018).
Synthesis and Applications of Brominated Ethers
The catalytic synthesis of polyoxymethylene dimethyl ethers (OME), which are oxygenated fuels, indicates a potential application area for brominated ethers. These compounds, specifically OME containing 3–5 CH2O units, can be used in diesel engines with minimal modifications, leading to reduced hazardous exhaust gas emissions. This review suggests a need for more systematic research on new reactants, efficient catalysts, and simpler processes for the production of such ethers (Baranowski, Bahmanpour, & Kröcher, 2017).
Propriétés
IUPAC Name |
4-(3-bromo-2,2-dimethylpropyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO/c1-10(2,8-11)7-9-3-5-12-6-4-9/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGWICQYCARFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCOCC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-2,2-dimethylpropyl)oxane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



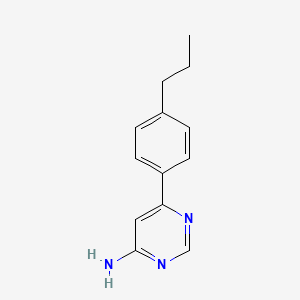
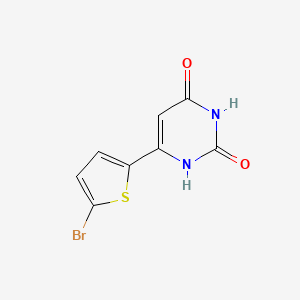
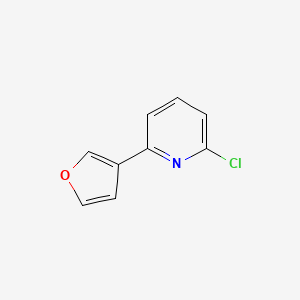
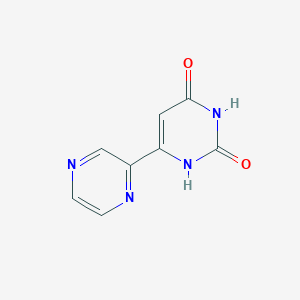
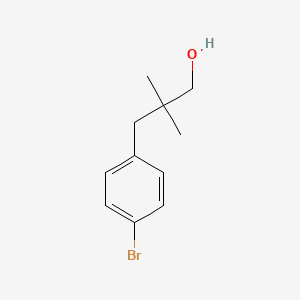
![2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1466929.png)


![6-[4-(Propan-2-yloxy)phenyl]pyrimidin-4-amine](/img/structure/B1466933.png)
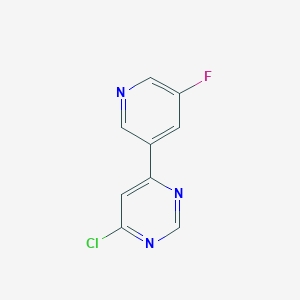

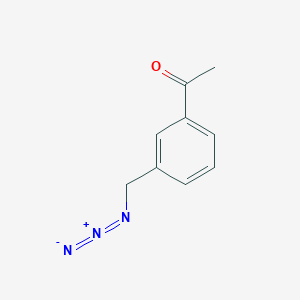
![tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B1466938.png)
